Cas no 2092577-66-5 (5-(chlorosulfonyl)methylfuran-3-carboxylic acid)

5-(chlorosulfonyl)methylfuran-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-Furancarboxylic acid, 5-[(chlorosulfonyl)methyl]-
- 5-(chlorosulfonyl)methylfuran-3-carboxylic acid
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- MDL: MFCD30679362
- インチ: 1S/C6H5ClO5S/c7-13(10,11)3-5-1-4(2-12-5)6(8)9/h1-2H,3H2,(H,8,9)
- InChIKey: UQJXDXGNNDQLJJ-UHFFFAOYSA-N
- ほほえんだ: O1C(CS(Cl)(=O)=O)=CC(C(O)=O)=C1
5-(chlorosulfonyl)methylfuran-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-301452-1.0g |
5-[(chlorosulfonyl)methyl]furan-3-carboxylic acid |
2092577-66-5 | 1.0g |
$0.0 | 2023-02-26 | ||
Enamine | EN300-301452-1g |
5-[(chlorosulfonyl)methyl]furan-3-carboxylic acid |
2092577-66-5 | 1g |
$0.0 | 2023-09-06 |
5-(chlorosulfonyl)methylfuran-3-carboxylic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
5-(chlorosulfonyl)methylfuran-3-carboxylic acidに関する追加情報
Introduction to 5-(chlorosulfonyl)methylfuran-3-carboxylic acid (CAS No. 2092577-66-5)
5-(chlorosulfonyl)methylfuran-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2092577-66-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic carboxylic acids, characterized by its unique structural features that include a furan ring substituted with a chlorosulfonyl group and a carboxylic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further derivatization in medicinal applications.
The furan-3-carboxylic acid core of this molecule is well-known for its role in the synthesis of various biologically active compounds. Furan derivatives have been extensively studied due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a chlorosulfonyl group at the 5-position of the furan ring enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic substitution reactions. This reactivity is particularly useful in constructing more complex molecular architectures, which are often required in drug discovery programs.
In recent years, there has been growing interest in the development of novel heterocyclic compounds as therapeutic agents. 5-(chlorosulfonyl)methylfuran-3-carboxylic acid has emerged as a promising building block in this context. Its structural framework allows for easy modification at multiple sites, enabling the synthesis of diverse derivatives with tailored biological activities. For instance, researchers have explored its utility in generating sulfonamide-based compounds, which are known for their efficacy against various diseases, including bacterial infections and inflammatory disorders.
One of the most compelling aspects of 5-(chlorosulfonyl)methylfuran-3-carboxylic acid is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By modifying the furan core with pharmacophores that interact with kinase active sites, scientists aim to develop small-molecule inhibitors that can modulate these pathways effectively. Preliminary studies have suggested that derivatives of this compound exhibit inhibitory activity against certain kinases, making them attractive candidates for further development.
The chlorosulfonyl group in 5-(chlorosulfonyl)methylfuran-3-carboxylic acid also serves as a versatile handle for introducing other functional groups through nucleophilic aromatic substitution or sulfonylation reactions. This flexibility allows chemists to design molecules with specific physicochemical properties, such as solubility and metabolic stability, which are critical factors in drug development. Additionally, the carboxylic acid moiety can be further functionalized into esters or amides, expanding the scope of possible derivatives.
From a synthetic chemistry perspective, 5-(chlorosulfonyl)methylfuran-3-carboxylic acid represents an elegant example of how structural modifications can enhance reactivity and functionality. Its synthesis typically involves multi-step processes that highlight the importance of carefully selected reaction conditions and catalysts to achieve high yields and purity. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing costs and environmental impact while improving scalability.
The pharmaceutical industry has taken notice of the potential of 5-(chlorosulfonyl)methylfuran-3-carboxylic acid as a lead compound or intermediate. Several academic and industrial research groups have published reports detailing their efforts to develop novel therapeutics based on this scaffold. These studies not only demonstrate its versatility but also underscore its importance in modern drug discovery efforts. As our understanding of biological targets continues to evolve, compounds like this one will remain invaluable tools for designing new treatments.
In conclusion,5-(chlorosulfonyl)methylfuran-3-carboxylic acid (CAS No. 2092577-66-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for synthesizing biologically active molecules. The growing body of research on this compound highlights its importance as a building block for future therapeutics and underscores the ongoing need for innovative approaches in drug discovery.
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